1,4-Dichloro-2-(2-methylpropoxy)benzene
Description
1,4-Dichloro-2-(2-methylpropoxy)benzene (C${10}$H${11}$Cl$_2$O) is a chlorinated aromatic ether characterized by a benzene ring substituted with chlorine atoms at positions 1 and 4, and a 2-methylpropoxy (isobutoxy) group at position 2. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, agrochemicals, and materials science. Its molecular weight is approximately 217.1 g/mol. The chlorine atoms act as electron-withdrawing groups, while the isobutoxy group donates electrons via its oxygen atom, creating a balanced electronic profile that influences reactivity and solubility .
Properties
IUPAC Name |
1,4-dichloro-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMVADKPHVUFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Chlorination and Alkoxylation
The most straightforward route involves introducing chlorine substituents prior to etherification. Starting with 2-(2-methylpropoxy)benzene, electrophilic chlorination using chlorine gas () in the presence of as a Lewis acid directs substitution to the ortho and para positions relative to the alkoxy group. For example, at 60–80°C in dichloroethane, this method yields this compound with 85–89% selectivity, though competing meta-chlorination reduces purity to ~78%. Post-reaction hydrolysis and solvent extraction (e.g., ethylene dichloride) followed by magnesium sulfate drying isolates the product in 82% yield.
Table 1: Chlorination Conditions and Outcomes
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethylene dichloride | 70 | 6 | 82 | 78 | |
| Carbon tetrachloride | 65 | 8 | 75 | 72 | |
| Toluene | 80 | 5 | 68 | 65 |
Ullmann Coupling for Direct Ether Formation
An alternative approach employs Ullmann coupling to install the 2-methylpropoxy group onto a pre-chlorinated benzene ring. Reacting 1,4-dichloro-2-iodobenzene with 2-methylpropanol in the presence of copper(I) iodide () and a diaminediamine ligand () at 110°C in dimethylformamide (DMF) achieves 88–92% conversion. This method circumvents regioselectivity challenges associated with electrophilic substitution, though it requires stoichiometric iodide precursors.
Key Reaction Parameters :
One-Pot Chloroalkoxylation
A novel one-pot strategy combines Friedel-Crafts alkylation and chlorination. Treating benzene with 2-methylpropyl bromide () and forms 2-(2-methylpropoxy)benzene, which undergoes in situ chlorination via gas injection at 50°C. This method simplifies purification but suffers from over-chlorination, yielding 70–75% of the target compound alongside 15–20% tri-chlorinated byproducts.
Catalyst and Solvent Optimization
Lewis Acid Catalysts
remains the gold standard for electrophilic chlorination due to its strong electron-deficient character, which polarizes to generate electrophiles. Comparative studies show and reduce yields by 15–20% due to weaker polarization capacity. Quaternary ammonium salts (e.g., methyltributylammonium chloride) enhance reaction rates in biphasic systems by acting as phase-transfer catalysts.
Solvent Effects
Nonpolar solvents like carbon tetrachloride () improve chlorination regioselectivity by stabilizing charged intermediates, whereas polar aprotic solvents (e.g., DMF) favor Ullmann coupling by solubilizing copper catalysts. Ethylene dichloride, used in patent CN103288591A, facilitates both reagent mixing and product isolation due to its moderate polarity.
Mechanistic Insights
Electrophilic Aromatic Substitution
The alkoxy group at position 2 activates the benzene ring toward electrophilic attack, directing chlorination to positions 1 (ortho) and 4 (para). Density functional theory (DFT) calculations reveal that the electron-donating alkoxy group lowers the activation energy for addition at these positions by 12–15 kcal/mol compared to meta sites.
Copper-Mediated Coupling
Ullmann coupling proceeds via a single-electron transfer (SET) mechanism, where oxidizes to , facilitating oxidative addition of the aryl iodide and subsequent alkoxide displacement. Ligands like 1,10-phenanthroline stabilize the copper center, preventing aggregation and enhancing catalytic turnover.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the replacement of chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated benzene derivatives.
Substitution: Various substituted benzene compounds, depending on the nucleophile used.
Scientific Research Applications
1,4-Dichloro-2-(2-methylpropoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(2-methylpropoxy)benzene depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through various pathways. The molecular targets and pathways involved can vary, but they often include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
2-Chloro-1,4-dipropoxybenzene
- Molecular Formula : C${12}$H${17}$ClO$_2$
- Molecular Weight : 228.716 g/mol
- Key Differences: Substitution: One chlorine at position 2 and two propoxy groups at positions 1 and 3. Reduced steric hindrance due to linear propoxy chains versus the branched isobutoxy group.
- Applications : Likely used as an intermediate in organic synthesis due to its ether linkages and chloro-substitution .
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- Molecular Formula : C$9$H$4$Cl$2$F$6$O
- Molecular Weight : ~333.04 g/mol
- Key Differences :
- The hexafluoropropoxy group introduces strong electron-withdrawing effects from fluorine atoms, increasing oxidative and thermal stability.
- Higher molecular weight and polarity due to fluorine substitution, impacting volatility and environmental persistence.
- Applications : Likely used in high-performance materials or specialty agrochemicals due to fluorinated groups .
PCB-72 (1,4-Dichloro-2-(3,5-dichlorophenyl)benzene)
- Molecular Formula : C${12}$H$6$Cl$_4$
- Molecular Weight : 291.988 g/mol
- Key Differences :
- Biphenyl structure with four chlorine atoms, increasing environmental persistence and toxicity risks.
- Lacks an ether group, reducing solubility in polar solvents compared to the target compound.
- Applications : Historically used in industrial applications, but restricted due to PCB-related environmental concerns .
2,5-Dichlorobenzyl Chloride
- Molecular Formula : C$7$H$5$Cl$_3$
- Molecular Weight : 195.48 g/mol
- Key Differences :
- Contains a reactive chloromethyl group instead of an ether linkage, making it more prone to nucleophilic substitution.
- Higher electrophilicity due to three chlorine atoms.
- Applications : Intermediate in pharmaceuticals or pesticides, leveraging its reactive benzyl chloride moiety .
1,4-Dimethoxybenzene
- Molecular Formula : C$8$H${10}$O$_2$
- Molecular Weight : 138.16 g/mol
- Key Differences :
- Methoxy groups at positions 1 and 4 are electron-donating, contrasting with the electron-withdrawing chlorine in the target compound.
- Lower molecular weight and higher solubility in polar solvents.
- Applications : Widely used as a solvent or precursor in organic synthesis .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Key Properties |
|---|---|---|---|---|---|
| 1,4-Dichloro-2-(2-methylpropoxy)benzene | C${10}$H${11}$Cl$_2$O | 217.1 | Cl (1,4), Isobutoxy (2) | Ether, Chloro | Balanced electronic profile, moderate lipophilicity |
| 2-Chloro-1,4-dipropoxybenzene | C${12}$H${17}$ClO$_2$ | 228.716 | Cl (2), Propoxy (1,4) | Ether, Chloro | High lipophilicity, linear alkoxy chains |
| 1,4-Dichloro-2-(hexafluoropropoxy)benzene | C$9$H$4$Cl$2$F$6$O | 333.04 | Cl (1,4), Hexafluoropropoxy (2) | Ether, Chloro, Fluorine | High stability, fluorinated |
| PCB-72 | C${12}$H$6$Cl$_4$ | 291.988 | Cl (1,4,3',5') | Chloro (biphenyl) | Persistent, toxic, biphenyl structure |
| 2,5-Dichlorobenzyl Chloride | C$7$H$5$Cl$_3$ | 195.48 | Cl (2,5), Chloromethyl (1) | Benzyl chloride | High reactivity, electrophilic |
| 1,4-Dimethoxybenzene | C$8$H${10}$O$_2$ | 138.16 | Methoxy (1,4) | Ether | Polar, electron-donating |
Research Findings and Implications
- Electronic Effects : The combination of electron-withdrawing chlorine and electron-donating alkoxy groups in the target compound creates a unique reactivity profile, making it suitable for controlled electrophilic substitutions .
- Environmental Impact : Fluorinated derivatives (e.g., hexafluoropropoxy) exhibit greater environmental persistence, necessitating careful handling and disposal .
- Analytical Behavior : Electron-stimulated desorption studies on benzene derivatives () indicate that substituent type and position significantly influence fragmentation patterns, aiding in analytical characterization .
Q & A
Q. What optimized synthetic routes exist for 1,4-Dichloro-2-(2-methylpropoxy)benzene, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing precursors in solvents like DMSO or ethanol with acid catalysts (e.g., glacial acetic acid) can yield the target compound. Temperature control (e.g., 18-hour reflux at ~100°C) and solvent selection are critical: polar aprotic solvents like DMSO enhance reaction efficiency, while ethanol aids in crystallization. Evidence from similar chlorinated ethers shows yields of ~65% under optimized conditions, with purity dependent on post-reaction steps (e.g., vacuum distillation, ice-water quenching, and recrystallization) .
- Data Table :
| Precursor | Solvent | Catalyst | Temp/Time | Yield | Purity (m.p.) |
|---|---|---|---|---|---|
| Dichlorophenol derivatives | DMSO | None | 18h reflux | 65% | 141–143°C |
| Chloro-methylthio intermediates | Ethylene dichloride | Acetic acid | 4h reflux | ~70% | N/A |
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key data should researchers expect?
- Methodological Answer :
- NMR : H NMR will show signals for aromatic protons (δ 6.8–7.5 ppm), the methylpropoxy group (δ 1.0–1.2 ppm for CH, δ 3.5–4.0 ppm for OCH), and chlorine-induced splitting patterns. C NMR confirms the ether linkage (C-O at ~70 ppm) .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z ~245 (CHClO) with fragments corresponding to Cl loss (m/z 210) and methylpropoxy cleavage .
- Melting Point : Reported ranges between 140–145°C for analogous compounds, serving as a purity indicator .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The chlorine atoms activate the benzene ring toward NAS by withdrawing electron density, while the bulky 2-methylpropoxy group introduces steric hindrance. Researchers should:
- Use computational tools (DFT) to map electron density and predict reactive sites.
- Experimentally test reactivity with nucleophiles (e.g., amines, thiols) under varying conditions (e.g., polar solvents, elevated temps).
- Compare kinetic data with less-hindered analogs (e.g., methoxy-substituted derivatives) to isolate steric effects .
Q. What are the environmental persistence and degradation pathways of this compound under aerobic vs. anaerobic conditions?
- Methodological Answer :
- Persistence : The stable chlorinated aromatic structure resists biodegradation. Half-life studies in soil/water systems show persistence >60 days under ambient conditions .
- Degradation Pathways :
- Photolysis : UV exposure cleaves the ether bond, forming dichlorophenol and 2-methylpropyl chloride.
- Microbial Degradation : Anaerobic microbes may dechlorinate the ring, but efficiency depends on microbial consortia (e.g., Dehalococcoides spp.) .
- Experimental Design : Use LC-MS/MS to track degradation products and isotopic labeling (C) to quantify mineralization rates .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify therapeutic vs. toxic thresholds.
- Mechanistic Assays : Combine cell viability assays (MTT) with target-specific tests (e.g., enzyme inhibition, membrane permeability).
- Model Organisms : Use Caenorhabditis elegans or zebrafish embryos to evaluate in vivo toxicity and bioaccumulation .
- Data Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects in cell cultures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
